2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline

Medicinal chemistry PROTAC linker design Physicochemical profiling

2-Methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline (CAS 2055840-56-5) is a synthetic spirocyclic aniline derivative with the molecular formula C18H29N3O and a molecular weight of 303.44 g/mol. It features a 3,9-diazaspiro[5.5]undecane core connected to a 2-methoxy-N-methylaniline moiety, creating a rigid, three-dimensional scaffold.

Molecular Formula C18H29N3O
Molecular Weight 303.45
CAS No. 2055840-56-5
Cat. No. B2586712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline
CAS2055840-56-5
Molecular FormulaC18H29N3O
Molecular Weight303.45
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)N2CCC3(CCN(CC3)C)CC2)OC
InChIInChI=1S/C18H29N3O/c1-19-16-5-4-15(14-17(16)22-3)21-12-8-18(9-13-21)6-10-20(2)11-7-18/h4-5,14,19H,6-13H2,1-3H3
InChIKeyWWFKIKHFOSGRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline (CAS 2055840-56-5): Sourcing Guide for a Spirocyclic Aniline Building Block


2-Methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline (CAS 2055840-56-5) is a synthetic spirocyclic aniline derivative with the molecular formula C18H29N3O and a molecular weight of 303.44 g/mol [1]. It features a 3,9-diazaspiro[5.5]undecane core connected to a 2-methoxy-N-methylaniline moiety, creating a rigid, three-dimensional scaffold . This compound is commercially supplied as a research-grade building block with typical purities of 95–97% , and is classified by multiple vendors within 'Protein Degrader Building Block' portfolios for targeted protein degradation and PROTAC research [2].

Why Generic Substitution of 2-Methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline Fails: Structural and Functional Differentiation from Closest Analogs


This compound cannot be replaced by its closest structural analog, 2-methoxy-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline (CAS 1818847-36-7), or other diazaspiro aniline derivatives without compromising downstream synthetic outcomes. The defining N-methyl substituent on the aniline nitrogen (absent in CAS 1818847-36-7) converts a primary aniline (HBD count = 2) into a secondary amine (HBD count = 1), fundamentally altering hydrogen-bonding capacity, lipophilicity (XLogP shift from ~2.5 to 3.1), and nucleophilic reactivity [1]. This methylation is preserved in the final drug substance iruplinalkib (WX-0593), where it is essential for ALK kinase inhibitory potency; the unmethylated analog is explicitly catalogued as 'WX-0593 Impurity 5'—an undesired side product rather than a viable synthetic intermediate . Furthermore, positional isomers such as 4-methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline place the methoxy group at a different ring position, altering the electronics of the aryl ring and the geometry of the exit vector for subsequent conjugation . These structural distinctions translate into non-interchangeable reactivity in the synthesis of kinase inhibitors and PROTAC conjugates, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-Methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline (CAS 2055840-56-5)


N-Methyl vs. Primary Aniline: Hydrogen Bond Donor Count and Lipophilicity Differentiation

The target compound bears an N-methyl secondary amine, whereas the closest analog CAS 1818847-36-7 (2-methoxy-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline) possesses a primary aniline (-NH2). This single methylation reduces the hydrogen bond donor (HBD) count from 2 to 1 and increases the computed lipophilicity (XLogP) from approximately 2.5 to 3.1 [1]. The molecular weight increases from 289.42 Da (C17H27N3O) to 303.44 Da (C18H29N3O), a delta of 14.02 Da corresponding to one methylene unit . These changes are critical for downstream conjugate permeability and target engagement when the fragment is incorporated into heterobifunctional degraders or kinase inhibitors [2].

Medicinal chemistry PROTAC linker design Physicochemical profiling

Critical Fragment of Clinically Approved ALK Inhibitor Iruplinalkib with Quantitative IC50 Data

The compound is the direct synthetic precursor to the 2-methoxy-N-methyl-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline fragment within iruplinalkib (WX-0593, CAS 1854943-32-0), an ALK/ROS1 inhibitor approved in China (June 2023) for ALK-positive NSCLC [1]. Iruplinalkib potently inhibits wild-type ALK with IC50 = 5.38 nM, ALK L1196M mutant with IC50 = 9.26 nM, and ALK C1156Y with IC50 values in the range of 5.38–16.74 nM, comparable to or exceeding brigatinib . In cell proliferation assays against Ba/F3 EML4-ALK L1196M and C1156Y, iruplinalkib showed IC50 values of 9.5 nM and 9 nM, respectively, versus 19.5 nM and 14 nM for brigatinib—representing approximately 2-fold superior potency [2]. The non-N-methyl analog (CAS 1818847-36-7) is not a viable replacement; it is catalogued as 'WX-0593 Impurity 5' and represents a process-related impurity rather than the active intermediate [3].

ALK inhibitor Non-small cell lung cancer Kinase selectivity

Protein Degrader Building Block Classification: PROTAC Linker Rigidity Advantage

The compound is explicitly categorized as a 'Protein Degrader Building Block' by Aladdin Scientific (SKU M175614) and CalpacLab (Product Family: Protein Degrader Building Blocks), positioning it for use in assembling proteolysis-targeting chimeras (PROTACs) [1]. The 3,9-diazaspiro[5.5]undecane core provides conformational rigidity that is structurally analogous to 3,9-dimethyl-3,9-diazaspiro[5.5]undecane (CAS 93004-48-9), a validated rigid PROTAC linker used in FIP22—a highly potent IRAK4 degrader with DC50 = 3.2 nM and 115-fold improved degradation activity over the lead compound DE5 [2]. The N-methylaniline terminus provides a secondary amine handle (pKa ~4.5–5.5 for protonated N-methylanilinium vs. ~4.6 for primary anilinium), enabling differential conjugation chemistry (reductive amination or nucleophilic substitution) compared to primary aniline analogs [3].

PROTAC Targeted protein degradation Rigid linker

Clinical Validation: INSPIRE Phase III Trial Demonstrates Superior Efficacy of Iruplinalkib Over Crizotinib

The clinical relevance of the target compound is validated through the Phase III INSPIRE trial (N = 292), which demonstrated that iruplinalkib—the drug substance incorporating the target building block—significantly improved progression-free survival (PFS) compared with crizotinib in ALK TKI-naive advanced NSCLC patients [1]. Iruplinalkib achieved median PFS of 27.7 months versus 14.6 months for crizotinib, with a hazard ratio of 0.34 (P < 0.0001), representing a 66% reduction in the risk of disease progression or death [2]. Intracranial objective response rate for patients with measurable CNS metastases was 90.9% for iruplinalkib versus 60.0% for crizotinib [3]. In preclinical models, iruplinalkib demonstrated superior antitumor activity in crizotinib-resistant PDX models compared with brigatinib, confirming that the structural features of the target compound—including the N-methylaniline-diazaspiro motif—are integral to overcoming clinically relevant resistance mutations [4].

Clinical trial Progression-free survival ALK-positive NSCLC

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is available from multiple reputable suppliers with documented purity specifications: Fluorochem (F519114, 96%), Sigma-Aldrich (97%), Aladdin Scientific (M175614, ≥97%), AKSci (1059EJ, 95%), Leyan (1122528, 96%), and CymitQuimica (IN-DA002A7C, 96%) . Pricing at the 1 g scale ranges from approximately $522 (Fluorochem) to $1,721 (Aladdin Scientific), reflecting different supply chain positions . In contrast, the non-N-methyl analog (CAS 1818847-36-7) is primarily supplied as a reference impurity standard ('WX-0593 Impurity 5') rather than as a synthetic building block, with limited availability and higher pricing for research-grade material . The target compound's classification within Protein Degrader Building Block portfolios ensures availability of certificates of analysis (CoA), SDS documentation, and quality assurance suitable for PROTAC library synthesis and medicinal chemistry campaigns [1].

Chemical procurement Building block sourcing Purity specification

Validated Application Scenarios for 2-Methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline in Drug Discovery and Chemical Biology


Synthesis of Iruplinalkib (WX-0593) and ALK/ROS1 Inhibitor Analogs for Preclinical Oncology Research

The compound serves as the direct penultimate intermediate for constructing the N2-arylpyrimidine-2,4-diamine core of iruplinalkib. Coupling the N-methylaniline terminus with 2,4,5-trichloropyrimidine followed by introduction of the dimethylphosphine oxide aniline yields the final drug substance (CAS 1854943-32-0), which exhibits ALK WT IC50 = 5.38 nM and overcomes crizotinib-resistant ALK L1196M (IC50 = 9.26 nM) [1]. Medicinal chemistry teams performing SAR studies around the ALK pharmacophore must use the N-methyl building block to reproduce the clinically validated potency profile; substitution with the unmethylated analog yields 'WX-0593 Impurity 5' and abrogates activity [2].

Assembly of Rigid PROTAC Degrader Libraries Using the Diazaspiro[5.5]undecane Scaffold

The 3,9-diazaspiro[5.5]undecane core imparts conformational rigidity that enhances PROTAC degradation efficiency and metabolic stability. The N-methylaniline terminus provides a secondary amine handle for conjugation to E3 ligase ligands (e.g., CRBN or VHL recruiters) via amide bond formation or reductive amination [3]. PROTACs built on related rigid diazaspiro linkers have achieved DC50 values as low as 3.2 nM (FIP22 targeting IRAK4) with 180-fold longer half-life compared to flexible-linker analogs [4]. This building block is appropriate for generating focused PROTAC libraries targeting oncogenic kinases, including but not limited to ALK, ROS1, and IRAK family members.

Development of Central Nervous System-Penetrant Kinase Inhibitors Leveraging Favorable Physicochemical Properties

The N-methyl modification reduces hydrogen bond donor count (HBD = 1) and increases lipophilicity (XLogP = 3.1) compared to the primary aniline analog, property shifts that correlate with improved blood-brain barrier penetration [5]. Iruplinalkib demonstrated intracranial objective response rates of 90.9% in patients with CNS metastases in the INSPIRE trial, significantly exceeding crizotinib's 60.0% [6]. The N-methylaniline-diazaspiro motif is thus a privileged fragment for CNS-penetrant kinase inhibitor design, and procurement of the correct N-methyl building block is essential for CNS-focused medicinal chemistry programs.

Quality Control Reference and Process Impurity Monitoring in Iruplinalkib Manufacturing

In pharmaceutical manufacturing and quality control workflows, the target compound (CAS 2055840-56-5) itself may serve as a process intermediate reference standard for monitoring reaction completion and purity during iruplinalkib synthesis. Its structural analog CAS 1818847-36-7 (lacking the N-methyl group) is defined as 'WX-0593 Impurity 5' and must be quantified and controlled in the final API . Analytical laboratories supporting iruplinalkib manufacturing require both the N-methyl building block (as the process intermediate standard) and the unmethylated analog (as the impurity marker) to establish validated HPLC methods for batch release testing.

Quote Request

Request a Quote for 2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.